molecular formula C9H14ClN3O B1448534 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride CAS No. 1461705-55-4

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride

Cat. No.: B1448534
CAS No.: 1461705-55-4
M. Wt: 215.68 g/mol
InChI Key: YNSGWLWEIOJELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Identification

5-(Pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride is systematically identified through multiple chemical database entries and nomenclature systems. The compound exists in two primary forms: the free base and the hydrochloride salt, each with distinct identification numbers and properties. The free base form carries the Chemical Abstracts Service number 1156706-14-7, while the hydrochloride salt is designated with Chemical Abstracts Service number 1461705-55-4. The International Union of Pure and Applied Chemistry name for the free base is (4-amino-1H-pyrrol-2-yl)-pyrrolidin-1-ylmethanone, which clearly describes the structural arrangement of the molecule. Alternative nomenclature includes the designation (4-Amino-1h-pyrrol-2-yl)(pyrrolidin-1-yl)methanone, which emphasizes the ketone functionality connecting the two ring systems. The compound also appears in chemical databases under various synonyms including AKOS009841197 and CS-0284471 for the free base form.

Molecular Formula and Weight Specifications

The molecular characteristics of 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine differ significantly between its free base and hydrochloride salt forms. The free base possesses the molecular formula C9H13N3O with a molecular weight of 179.22 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C9H14ClN3O, resulting in an increased molecular weight of 215.68 grams per mole. This molecular weight difference of approximately 36.46 grams per mole corresponds precisely to the addition of hydrochloric acid to form the salt. The molecular weight calculations have been verified through multiple computational chemistry databases, ensuring accuracy in analytical applications. These molecular parameters are essential for proper identification, quantification, and characterization of the compound in various analytical techniques.

Property Free Base Hydrochloride Salt
Chemical Abstracts Service Number 1156706-14-7 1461705-55-4
Molecular Formula C9H13N3O C9H14ClN3O
Molecular Weight (g/mol) 179.22 215.68
PubChem Compound Identification 43641857 75480715

Properties

IUPAC Name

(4-amino-1H-pyrrol-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12;/h5-6,11H,1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSGWLWEIOJELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

Compound/Material Role Notes
Pyrrolidine Nucleophile (amine source) Readily available heterocyclic amine
Pyrrole derivative (e.g., pyrrole-3-amine) Electrophilic substrate Functionalized pyrrole ring
Pyrrolidinecarbonyl chloride Acylating agent Reactive intermediate for amide bond
Base (e.g., triethylamine) Acid scavenger Neutralizes HCl formed during reaction
Solvent (e.g., dichloromethane) Reaction medium Anhydrous conditions preferred

Reaction Conditions

  • The acylation reaction is typically conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Temperature control is critical, with reactions often performed at 0–25 °C initially, then allowed to warm to room temperature.
  • Reaction times vary from 1 to 24 hours depending on scale and conditions.
  • The molar ratio of pyrrolidinecarbonyl chloride to pyrrole derivative is generally 1:1 or slight excess of the amine to drive the reaction to completion.

Synthetic Procedure Outline

  • Activation of Pyrrolidine: Pyrrolidine is converted to pyrrolidinecarbonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride under controlled conditions.
  • Acylation of Pyrrole Derivative: The pyrrole-3-amine derivative is dissolved in anhydrous solvent with a base present. Pyrrolidinecarbonyl chloride is added dropwise at low temperature.
  • Reaction Monitoring: Progress is monitored by thin-layer chromatography (TLC) or HPLC.
  • Work-up: Upon completion, the reaction mixture is quenched with aqueous acid (e.g., HCl) to form the hydrochloride salt.
  • Purification: The product is isolated by filtration or extraction, followed by recrystallization or chromatography to obtain pure this compound.

Alternative and Sustainable Synthetic Routes

Recent advances have explored more sustainable and efficient methods for synthesizing pyrrole derivatives, which can be adapted for 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine:

  • Direct Amination of Pyrrole Precursors: Utilizing 3-hydroxy-2-pyrones reacting with primary amines under mild, solvent-free or aqueous conditions to form N-substituted pyrroles. This method avoids harsh reagents and heavy metals, yielding high purity products under sustainable conditions (50–75 °C).

  • Continuous Flow and Automated Reactor Systems: Industrial-scale synthesis employs continuous flow reactors to enhance reaction control, reproducibility, and yield while minimizing waste and exposure to hazardous reagents.

  • Avoidance of Metal Catalysts: Some protocols use sulfur ylides and carbonyl compounds to form pyrrole rings without transition metals, reducing environmental impact and simplifying purification.

Reaction Optimization and Yield Data

Parameter Typical Range/Condition Effect on Yield and Purity
Temperature 0–25 °C (initial), up to 75 °C Lower temperature favors selectivity; higher temperature may increase yield but risk side reactions
Reaction Time 1–24 hours Longer times improve conversion but may cause degradation
Molar Ratios 1:1 to 1:1.2 (pyrrolidinecarbonyl chloride : pyrrole derivative) Slight excess of amine improves yield
Solvent Dichloromethane, methanol-water mixtures Solvent polarity affects solubility and reaction rate
Base Triethylamine, KOH Neutralizes HCl; base choice affects reaction rate
Purification Method Recrystallization, chromatography Ensures high purity; chromatography preferred for lab scale

Reported yields for the target compound or close analogs range from moderate (30–50%) in early-stage syntheses to high (70–90%) with optimized conditions and purification.

Mechanistic Insights

The key step is the nucleophilic attack of the pyrrole amine nitrogen on the electrophilic carbonyl carbon of the pyrrolidinecarbonyl chloride intermediate, forming an amide bond. Control of reaction conditions prevents side reactions such as over-acylation or polymerization.

The formation of the hydrochloride salt stabilizes the amine functionality, enhancing solubility in polar solvents and facilitating isolation.

Summary Table of Preparation Methods

Method Description Key Features Advantages Limitations Reference
Pyrrolidinecarbonyl chloride acylation Use of activated acyl chloride; base present; inert atmosphere High specificity; well-established Requires handling of reactive acyl chloride; moisture sensitive
Sustainable amination of 3-hydroxy-2-pyrones Solvent-free or aqueous conditions; mild temperatures Environmentally friendly; high yields May require precursor synthesis; limited substrate scope
Continuous flow synthesis Automated reactors; controlled parameters Scalable; reproducible Requires specialized equipment
Transition metal-free sulfur ylide cyclization One-pot operation; mild conditions Avoids metals; high efficiency Specific to certain pyrrole derivatives

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Various substituted amine derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

5-PCHA has the molecular formula C₉H₁₄ClN₃O and a molecular weight of 215.68 g/mol. Its structure features:

  • Pyrrole Ring : A five-membered aromatic ring containing nitrogen.
  • Pyrrolidine Ring : A five-membered saturated ring also containing nitrogen.
  • Amine Group (NH₂) : Contributing to its reactivity in biochemical applications.

The compound's ability to undergo nucleophilic attack and condensation reactions makes it suitable for various synthetic pathways, potentially leading to the development of novel therapeutic agents.

Biochemical Interactions

5-PCHA has demonstrated significant biological activity, particularly in enzyme interactions. Research indicates that it can influence the activity and stability of various enzymes and proteins, which is crucial for understanding its role in biochemical pathways. Its potential as a non-ionic organic buffering agent allows it to maintain pH levels in cell cultures, making it valuable for biochemical assays.

Medicinal Chemistry

The structural characteristics of 5-PCHA suggest potential applications in medicinal chemistry. Its interactions with biological molecules could lead to the development of drugs targeting specific enzymes or pathways involved in disease mechanisms. Ongoing studies are focusing on elucidating its mechanism of action within cellular environments, which may pave the way for new therapeutic strategies.

Analytical Chemistry

In analytical chemistry, 5-PCHA can serve as a reference standard for various assays. Its unique properties allow researchers to explore its behavior in different chemical environments, contributing to the understanding of complex biochemical systems.

Mechanism of Action

The mechanism of action of 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(Pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride
  • CAS Number : 1156706-14-7
  • Molecular Formula : C₉H₁₃N₃O · HCl
  • Molecular Weight : 179.22 (free base), 215.67 (hydrochloride salt)
  • Structure : Combines a pyrrolidine ring (5-membered amine) linked via a carbonyl group to a pyrrole ring substituted with an amine group at the 3-position .

Pyrrolidine derivatives are often used as scaffolds for kinase inhibitors or neurotransmitter analogs, whereas pyrrole rings contribute to π-stacking interactions in drug-receptor binding .

Comparison with Structurally or Functionally Similar Compounds

Pexidartinib Hydrochloride (Turalio®)

  • Structure : Contains a pyrrolo[2,3-b]pyridine core, a pyridine ring, and trifluoromethyl substituents.
  • Molecular Weight : 535.3 g/mol (free base) vs. 215.67 g/mol (target compound).
  • Key Differences: Pexidartinib’s extended aromatic system and halogenated groups enhance its selectivity for CSF1R kinase, enabling FDA approval for tenosynovial giant cell tumor (TGCT) treatment .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Pyrrolidine ring with a ketone and carboxylic acid group.
  • Molecular Weight : 157.16 g/mol (vs. 179.22 g/mol for the target free base).
  • Key Differences :
    • The carboxylic acid group enables chelation or salt formation, useful in metal-organic frameworks or peptide synthesis.
    • The target compound’s amine and carbonyl groups may favor hydrogen bonding in small-molecule drug design .

A-674563 Hydrochloride

  • Structure : Pyrazol-amine core with indazole and pyridinyloxy substituents.
  • Molecular Weight : 358.44 g/mol (free base) vs. 215.67 g/mol (target hydrochloride).
  • Key Differences :
    • A-674563’s indazole moiety is critical for Aurora kinase inhibition, a cancer therapy target.
    • The target compound’s simpler structure lacks the steric bulk required for kinase active-site binding .

2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Hydrochloride

  • Structure : Fluorinated pyrrolopyridine with an ethylamine chain.
  • Molecular Weight : 231.66 g/mol (hydrochloride) vs. 215.67 g/mol (target).
  • Key Differences :
    • Fluorine substitution enhances metabolic stability and bioavailability, a feature absent in the target compound.
    • The ethylamine chain may improve solubility and membrane permeability compared to the target’s pyrrolidine-carbonyl linkage .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications
Target Compound Pyrrole + pyrrolidine Amine, carbonyl 215.67 (HCl salt) Undefined (research chemical)
Pexidartinib Hydrochloride Pyrrolopyridine + pyridine Trifluoromethyl, chloro 535.3 CSF1R inhibitor (TGCT therapy)
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Pyrrolidine Ketone, carboxylic acid 157.16 Organic synthesis intermediate
A-674563 Hydrochloride Pyrazole + indazole Pyridinyloxy, methyl 358.44 Aurora kinase inhibitor
2-{5-Fluoro-pyrrolopyridin-3-yl}ethylamine HCl Pyrrolopyridine Fluorine, ethylamine 231.66 Preclinical research

Key Research Findings and Implications

  • Synthetic Utility : The pyrrolidine-carbonyl group may serve as a versatile intermediate for amide bond formation, similar to 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
  • Optimization Opportunities : Introducing halogens (e.g., fluorine) or aromatic extensions could enhance the target compound’s drug-like properties, as seen in fluorinated pyrrolopyridines .

Biological Activity

5-(Pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride is a compound characterized by its unique dual-ring structure, combining pyrrolidine and pyrrole functionalities. This structural combination allows for diverse interactions with biological molecules, making it a subject of interest in medicinal chemistry and biochemistry. The compound has been investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₉H₁₄ClN₃O
  • Molecular Weight : 215.68 g/mol
  • Structural Features :
    • Pyrrolidine ring
    • Pyrrole structure
    • Amine group
    • Hydrochloride salt form

The presence of these functional groups suggests potential for significant interactions with enzymes and proteins, influencing their activity and stability.

The biological activity of this compound primarily involves:

  • Enzyme Interactions : The compound can bind to specific enzymes, modulating their activity. This interaction is crucial for its potential pharmacological effects.
  • Buffering Capacity : It acts as a non-ionic organic buffering agent, maintaining pH levels in cell cultures, which is essential for various biochemical processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have shown:

  • Cell Lines Tested : A549 (human lung adenocarcinoma) and HSAEC-1 KT (non-cancerous human small airway epithelial cells).
  • Results : The compound demonstrated varying degrees of cytotoxicity against cancer cells compared to standard chemotherapeutic agents like cisplatin. For instance, certain derivatives showed reduced viability in A549 cells to as low as 61% .

Table: Anticancer Activity Comparison

CompoundViability (%)Cell TypeReference
5-(Pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine64A549 (cancer)
Cisplatin~50A549 (cancer)
Control~86HSAEC1-KT (normal)

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Pathogens Tested : Multidrug-resistant Staphylococcus aureus and other Gram-positive bacteria.
  • Findings : While some derivatives exhibited promising activity against resistant strains, others showed no significant antimicrobial effects against Gram-negative pathogens .

Table: Antimicrobial Activity Overview

CompoundMIC (µg/mL)PathogenReference
Compound Derivative A<10Staphylococcus aureus
Compound Derivative B>64Escherichia coli

Case Studies

Several case studies have focused on the synthesis and biological characterization of derivatives of this compound:

  • Study on Anticancer Activity : In a study assessing various derivatives, modifications such as phenyl substitutions were shown to enhance anticancer efficacy against A549 cells significantly.
  • Antimicrobial Efficacy Testing : Another study evaluated the compound's effectiveness against multidrug-resistant bacterial strains, demonstrating variable results based on structural modifications.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) can predict viable synthetic routes, narrowing experimental focus .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) (≥98% purity validation) with NMR spectroscopy (1H/13C for functional group verification) and mass spectrometry (exact mass confirmation). Cross-reference spectral data with synthetic intermediates (e.g., pyrrolidine derivatives) to resolve ambiguities .

Q. How should researchers handle safety risks associated with this compound during laboratory work?

  • Methodological Answer : Follow first-aid protocols for pyrrolidine derivatives:

  • Inhalation : Immediate relocation to fresh air; artificial respiration if necessary.
  • Skin contact : Wash with soap/water for ≥15 minutes.
  • Eye exposure : Rinse with water for ≥15 minutes and consult a physician .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms of pyrrolidine-carbonyl intermediates in this compound’s synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., amide bond formation). Validate computational predictions with kinetic isotopic effect (KIE) studies or in situ IR spectroscopy to track intermediate species .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar pyrrole/pyrrolidine derivatives?

  • Methodological Answer : Use comparative spectral analysis (e.g., overlaying NMR spectra of analogs) and heteronuclear correlation experiments (e.g., HSQC, HMBC) to assign signals definitively. For ambiguous cases, synthesize isotopically labeled analogs (e.g., 15N) to confirm assignments .

Q. How can reactor design improve scalability for multi-step syntheses involving this compound?

  • Methodological Answer : Implement continuous-flow reactors for exothermic steps (e.g., acylations) to enhance heat dissipation and reduce side reactions. Use membrane separation technologies to isolate intermediates efficiently, minimizing purification bottlenecks .

Q. What strategies mitigate batch-to-batch variability in yields for this compound?

  • Methodological Answer : Employ statistical process control (SPC) to monitor critical quality attributes (CQAs) like pH, stirring rate, and reagent stoichiometry. Use multivariate analysis (MVA) to correlate process parameters with yield deviations .

Data Analysis and Validation

Q. How should researchers validate conflicting bioactivity results for this compound in kinase inhibition assays?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration, incubation time) and include positive controls (e.g., staurosporine for kinase inhibition). Perform dose-response curves (IC50) in triplicate and apply Hill slope analysis to confirm binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.